N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a 3-methylbutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-8(2)6-10(15)14-11-13-9(7-16-11)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFZEAYXDKSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- [(4-tert-Butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 3-methylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a tert-butyl group at the 4-position of the thiazole ring and a 3-methylbutanamide moiety, which contribute to its unique chemical properties and biological effects.
- Chemical Formula : C₁₂H₂₀N₂OS
- Molecular Weight : 240.37 g/mol
- CAS Number : 626209-94-7
The synthesis typically involves the reaction of 4-tert-butyl-1,3-thiazole with 3-methylbutanoyl chloride in the presence of a base like triethylamine, under anhydrous conditions to prevent hydrolysis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways and the inhibition of cell proliferation. For example, studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. These interactions may lead to altered enzyme activity or receptor modulation, resulting in diverse biological effects. Further research is needed to elucidate the specific pathways involved in its action .
Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar thiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide | Antimicrobial | Contains a cyano group |
| [(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride | Anticancer | Amino group substitution |
This compound is distinct due to its specific substitution pattern and the presence of the 3-methylbutanamide moiety, which enhances its biological activity compared to other thiazole derivatives .
In Vitro Studies
In vitro studies have demonstrated that this compound shows promising results against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings indicate that the compound could serve as a candidate for developing new antimicrobial agents .
In Vivo Studies
While in vitro results are promising, further studies are needed to assess the efficacy and safety of this compound in vivo. Preliminary animal studies are underway to evaluate its pharmacokinetics and potential therapeutic applications in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
